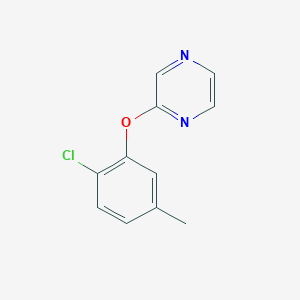2-(2-chloro-5-methylphenoxy)pyrazine
CAS No.: 2548997-43-7
Cat. No.: VC11834465
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2548997-43-7 |
|---|---|
| Molecular Formula | C11H9ClN2O |
| Molecular Weight | 220.65 g/mol |
| IUPAC Name | 2-(2-chloro-5-methylphenoxy)pyrazine |
| Standard InChI | InChI=1S/C11H9ClN2O/c1-8-2-3-9(12)10(6-8)15-11-7-13-4-5-14-11/h2-7H,1H3 |
| Standard InChI Key | ITNHIWCQRJQYEL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)Cl)OC2=NC=CN=C2 |
| Canonical SMILES | CC1=CC(=C(C=C1)Cl)OC2=NC=CN=C2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 2-(2-chloro-5-methylphenoxy)pyrazine, specifies a pyrazine ring (C₄H₄N₂) with a phenoxy substituent at position 2. The phenoxy group itself contains a chlorine atom at position 2 and a methyl group at position 5 on its benzene ring (Fig. 1).
Molecular Formula: C₁₁H₉ClN₂O
Molecular Weight: 220.66 g/mol (calculated from atomic masses)
Key Structural Features:
-
Electron-withdrawing chlorine and electron-donating methyl groups on the phenoxy moiety, creating electronic asymmetry
Physicochemical Properties
Predicted Parameters
While experimental data for 2-(2-chloro-5-methylphenoxy)pyrazine are unavailable, properties are extrapolated from analogous compounds:
The increased LogP compared to simpler pyrazines suggests enhanced lipophilicity due to the bulky phenoxy group, potentially improving membrane permeability in biological systems .
Synthetic Methodologies
Chlorination Strategies
Patent CN109456257B outlines high-yield chlorination techniques applicable to pyrazine derivatives:
-
Pyridine Cyclization: One-pot synthesis using 2-halogenated acrylates, nitromethane, and Lewis acids (e.g., AlCl₃) at 70–120°C yields halogenated intermediates.
-
Nucleophilic Aromatic Substitution: Reaction of 2-hydroxypyrazine with 2-chloro-5-methylphenol under acidic conditions (HCl/POCl₃), analogous to methods producing 2-chloro-5-nitropyridine .
Critical Parameters:
Industrial and Regulatory Considerations
Tariff Classifications
Under HS Code 2933990090 (“heterocyclic compounds with nitrogen heteroatoms”), this compound would likely face:
Challenges and Research Gaps
-
Synthetic Optimization: Scalability of one-pot methods needs verification for phenoxy-substituted pyrazines.
-
Ecotoxicity Data: No studies exist on aquatic toxicity or soil persistence.
-
Structure-Activity Relationships: Computational modeling (e.g., QSAR) required to predict herbicidal efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume